[(Cyclopropylcarbamoyl)amino](phenyl)acetic acid
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Overview
Description
(Cyclopropylcarbamoyl)aminoacetic acid is an organic compound with the molecular formula C12H14N2O3. This compound features a cyclopropylcarbamoyl group attached to an amino group, which is further connected to a phenylacetic acid moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that (Cyclopropylcarbamoyl)aminoacetic acid may also interact with various biological targets.
Mode of Action
Related compounds, such as indole derivatives, are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities suggest that (Cyclopropylcarbamoyl)aminoacetic acid may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Related compounds, such as indole derivatives, are known to influence a variety of biological pathways . Therefore, it is plausible that (Cyclopropylcarbamoyl)aminoacetic acid may also impact multiple biochemical pathways and their downstream effects.
Result of Action
Given the diverse biological activities of related compounds, such as indole derivatives , it is plausible that (Cyclopropylcarbamoyl)aminoacetic acid may have a range of molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopropylcarbamoyl)aminoacetic acid typically involves the following steps:
Formation of Cyclopropylcarbamoyl Chloride: Cyclopropylamine is reacted with phosgene to form cyclopropylcarbamoyl chloride.
Amination: The cyclopropylcarbamoyl chloride is then reacted with aniline to form [(Cyclopropylcarbamoyl)amino]benzene.
Acylation: Finally, [(Cyclopropylcarbamoyl)amino]benzene is acylated with chloroacetic acid to yield (Cyclopropylcarbamoyl)aminoacetic acid.
Industrial Production Methods
In an industrial setting, the production of (Cyclopropylcarbamoyl)aminoacetic acid may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(Cyclopropylcarbamoyl)aminoacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
(Cyclopropylcarbamoyl)aminoacetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- (Cyclopropylcarbamoyl)aminoboronic acid
- (Cyclopropylcarbamoyl)aminopropanoic acid
- (Cyclopropylcarbamoyl)aminobutanoic acid
Uniqueness
(Cyclopropylcarbamoyl)aminoacetic acid is unique due to its specific combination of a cyclopropylcarbamoyl group and a phenylacetic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(cyclopropylcarbamoylamino)-2-phenylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c15-11(16)10(8-4-2-1-3-5-8)14-12(17)13-9-6-7-9/h1-5,9-10H,6-7H2,(H,15,16)(H2,13,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVJRYBZXIWNKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NC(C2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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